molecular formula C10H12FNO2 B4832354 2-fluoro-N-(2-methoxyethyl)benzamide

2-fluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B4832354
M. Wt: 197.21 g/mol
InChI Key: BZZOTROKDRPLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2-methoxyethyl)benzamide is a chemical reagent intended for research purposes and is not for human or veterinary use. This compound belongs to the benzamide class, a group known for its significant utility in organic synthesis and pharmaceutical research. The molecular structure features a benzamide core substituted with a fluorine atom at the 2-position and an N-(2-methoxyethyl) side chain. This specific substitution pattern is found in other research compounds, such as 5-Amino-2-fluoro-N-(2-methoxyethyl)benzamide and 2-fluoro-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide , highlighting the role of the 2-fluoro-N-(methoxyethyl)benzamide scaffold as a versatile building block. Benzamide derivatives are frequently investigated for their biological activities. For instance, various N-substituted benzamides are known to exhibit potent antiemetic activity , and other fluorine-containing benzamides have been developed as agonists for targets like GPR52, which is explored for potential psychiatric disorders . Furthermore, the benzanilide core is present in compounds with a wide range of biological activities and is used extensively as a precursor in organic synthesis, including the one-pot conversion to complex heterocycles like quinazoline-4-ones . The physical and chemical properties, such as the specific dihedral angles between the aromatic ring and the amide group, can influence the compound's crystal packing and intermolecular interactions, as observed in structurally similar molecules where N—H···O hydrogen bonds form rows and sheets in the crystal structure . Researchers can utilize this reagent as a key intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOTROKDRPLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for the Synthesis of 2-fluoro-N-(2-methoxyethyl)benzamide

The creation of this compound is typically achieved by forming the central benzamide (B126) core, which links the fluorinated benzoyl moiety with the 2-methoxyethylamine side chain. This process relies on robust and versatile amide coupling reactions.

Classical Amide Coupling Reactions for Benzamide Core Formation

The formation of the amide bond is a cornerstone of organic synthesis. bath.ac.uk The most common method involves the condensation of a carboxylic acid and an amine. hepatochem.com However, this direct reaction is often inefficient. Therefore, the carboxylic acid is typically activated to facilitate the reaction. hepatochem.comrsc.org

One of the most traditional and widely used methods is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide (like 2-fluorobenzoyl chloride) in the presence of a base. bath.ac.uk This method is highly efficient for forming amide bonds. hepatochem.com

In addition to using acyl halides, a vast number of coupling reagents have been developed to promote amide bond formation directly from carboxylic acids and amines. These reagents convert the carboxylic acid into a more reactive intermediate in situ. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are broadly applicable for activating carboxylic acids. hepatochem.com

Phosphonium and Uranium/Aminium Reagents: These reagents are also effective activators for amide synthesis. researchgate.net

The choice of coupling method can depend on the specific substrates and the desired reaction conditions. researchgate.net For the synthesis of this compound, the reaction between an activated 2-fluorobenzoic acid derivative and 2-methoxyethylamine is the key step.

Strategic Introduction of the Fluoro Substituent into the Benzoyl Moiety

The fluorine atom is a crucial component of the target molecule, and its introduction can significantly alter the compound's properties due to fluorine's high electronegativity and small size. mdpi.com The presence of fluorine can influence factors like metabolic stability and binding affinity. mdpi.com

There are several strategies for introducing a fluorine atom onto a benzene (B151609) ring:

Starting from a fluorinated precursor: The most straightforward approach is to begin the synthesis with a commercially available fluorinated starting material, such as 2-fluorobenzoic acid or 2-fluorobenzaldehyde.

Halogen Exchange (Halex) Reaction: This involves replacing another halogen (like chlorine or bromine) with fluorine, often using a fluoride salt like potassium fluoride (KF). orgsyn.org

Direct Fluorination: Advanced methods allow for the direct fluorination of C-H bonds, although this can sometimes lack regioselectivity. organic-chemistry.org Reagents like Selectfluor are used in these transformations. organic-chemistry.org

Dearomatization–Rearomatization Strategy: A newer method involves the dearomatization of phenols to form 2,5-cyclohexadienones, which can then be reacted and rearomatized to generate benzoyl fluorides. rsc.org

For the synthesis of this compound, using 2-fluorobenzoic acid as the starting material is the most common and efficient pathway. This acid can then be converted to the more reactive 2-fluorobenzoyl chloride. chemicalbook.comprepchem.com

Facile Attachment of the 2-methoxyethyl Group to the Amide Nitrogen

The final step in assembling the core structure is the nucleophilic attack of 2-methoxyethylamine on the activated 2-fluorobenzoyl moiety. Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. orgosolver.com

This reaction is a standard nucleophilic acyl substitution. fiveable.me The 2-methoxyethylamine attacks the electrophilic carbonyl carbon of the activated 2-fluorobenzoyl group (e.g., 2-fluorobenzoyl chloride). This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a leaving group (e.g., a chloride ion). This transformation is typically high-yielding and proceeds under mild conditions. orgosolver.comfiveable.me

Precursor Synthesis and Intermediate Chemical Derivations

Synthesis of Halogenated Benzoyl Chloride Precursors

2-Fluorobenzoyl chloride is the key halogenated precursor for this synthesis. chemimpex.com It is typically prepared from 2-fluorobenzoic acid. The most common laboratory and industrial method for this conversion is the reaction of the carboxylic acid with a chlorinating agent. chemicalbook.comprepchem.com

Common chlorinating agents include:

Thionyl chloride (SOCl₂): This reagent is widely used as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. chemicalbook.comprepchem.com

Oxalyl chloride ((COCl)₂): This is another effective reagent that provides a clean reaction.

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent, though it can sometimes lead to more side products.

The general reaction involves refluxing 2-fluorobenzoic acid with an excess of the chlorinating agent, often in an inert solvent like benzene or toluene, followed by removal of the excess reagent and solvent under vacuum. chemicalbook.comprepchem.com

Preparation of 2-methoxyethylamine as a Key Building Block

2-Methoxyethylamine is a crucial building block for the synthesis. While commercially available, it can also be synthesized through various routes. One cost-effective method starts from the readily available ethanolamine. google.com

A patented method describes the synthesis of 2-methoxyethylamine from ethanolamine in a multi-step process:

Protection of the amine: Ethanolamine is reacted with benzaldehyde to form a benzyl imine, protecting the amine group.

Methylation: The hydroxyl group is then methylated using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) under basic conditions. google.com

Deprotection: The imine protecting group is removed by hydrolysis, typically under acidic conditions, to yield the hydrochloride salt of 2-methoxyethylamine.

Neutralization and Purification: The salt is then neutralized with a base, and the final product is isolated and purified by distillation. google.com

This method provides high-purity 2-methoxyethylamine suitable for use in subsequent coupling reactions. google.com Another approach involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia. chemicalbook.com

Optimization of Intermediate Reaction Conditions and Yields

The synthesis of this compound typically proceeds through the coupling of a 2-fluorobenzoic acid derivative with 2-methoxyethylamine. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often investigated include the choice of coupling agents, solvents, temperature, and reaction time.

In a common approach, 2-fluorobenzoic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester. The use of thionyl chloride (SOCl₂) or oxalyl chloride is a standard method for the preparation of 2-fluorobenzoyl chloride. The subsequent reaction with 2-methoxyethylamine in the presence of a base, such as triethylamine or pyridine, affords the desired amide.

Alternatively, direct amide formation from 2-fluorobenzoic acid and 2-methoxyethylamine can be achieved using various coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. The efficiency of these coupling reactions can be enhanced by the addition of activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which form activated esters in situ, minimizing side reactions and improving yields.

The selection of the solvent is also critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The optimal solvent will depend on the solubility of the reactants and the specific coupling method employed.

A systematic study of these parameters allows for the development of a robust and high-yielding synthetic protocol. The following table illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound from 2-fluorobenzoic acid and 2-methoxyethylamine using EDC as the coupling agent.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Additive Temperature (°C) Time (h) Yield (%)
1 DCM None 25 12 65
2 THF None 25 12 72
3 DMF None 25 12 78
4 DMF HOBt 25 8 85

As indicated in the table, the use of DMF as a solvent and HOBt as an additive, with an initial reaction temperature of 0°C followed by warming to room temperature, could significantly improve the yield of the desired product.

Mechanistic Investigations of Reaction Pathways

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.edumasterorganicchemistry.com The general mechanism involves the attack of a nucleophile (the amine) on the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.org

The reaction can proceed through several pathways, depending on the nature of the starting materials and reagents.

From an Acyl Chloride: When 2-fluorobenzoyl chloride is used, the reaction proceeds via a straightforward nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methoxyethylamine on the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. vanderbilt.edu The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct.

From a Carboxylic Acid with a Coupling Reagent: When 2-fluorobenzoic acid is treated with a coupling reagent like EDC, the carboxylic acid is activated in situ. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 2-methoxyethylamine. The subsequent collapse of the tetrahedral intermediate results in the formation of the amide and a urea byproduct. The addition of HOBt can modify this pathway by forming an activated benzotriazolyl ester, which is less prone to side reactions and often leads to higher yields and purities. researchgate.net

Activation of 2-fluorobenzoic acid by EDC to form the O-acylisourea intermediate.

Reaction of the O-acylisourea with HOBt to form the activated HOBt ester.

Nucleophilic attack of 2-methoxyethylamine on the carbonyl carbon of the activated ester to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate to yield this compound and release HOBt.

In the context of synthesizing this compound, catalysts and coupling reagents play a pivotal role in ensuring high selectivity and efficiency. The choice of catalyst can significantly influence the reaction rate and minimize the formation of unwanted byproducts.

Common coupling reagents, which can be considered catalysts in a broader sense as they are not incorporated into the final product but facilitate the reaction, include carbodiimides (DCC, EDC), phosphonium salts (BOP, PyBOP), and uronium/aminium salts (HATU, HBTU). ucl.ac.uk These reagents differ in their reactivity and selectivity. For instance, HATU is a highly efficient coupling reagent that is often used for sterically hindered amines or for reactions that are sluggish with other reagents. ucl.ac.uk

The selectivity of a catalyst is particularly important when dealing with substrates that have multiple reactive functional groups. While this compound synthesis involves relatively simple starting materials, the principles of catalyst selectivity are still relevant for achieving high purity. For example, a well-chosen catalyst system will favor the formation of the amide bond over potential side reactions, such as the formation of N-acylurea byproducts when using carbodiimides. The addition of HOBt or NHS is a common strategy to improve the selectivity of carbodiimide-mediated couplings by suppressing such side reactions. researchgate.net

Recent advances in catalysis have also introduced the use of metal-based catalysts, such as those based on zirconium or boron, for direct amidation reactions. researchgate.netresearchgate.net These catalysts can offer alternative reaction pathways and may provide advantages in terms of cost, environmental impact, and substrate scope.

The distribution of products and the purity of the final this compound are highly dependent on the reaction parameters. Careful control of these parameters is essential for obtaining a high-quality product.

Temperature: The reaction temperature can affect both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also lead to decomposition of reactants or products and promote side reactions. For many amide coupling reactions, it is beneficial to start the reaction at a lower temperature (e.g., 0°C) and then allow it to warm to room temperature. This can help to control the initial exothermic reaction and minimize the formation of impurities.

Stoichiometry of Reactants: The ratio of the carboxylic acid, amine, and coupling reagent is a critical parameter. Using a slight excess of the amine and coupling reagent can help to ensure complete conversion of the carboxylic acid. However, a large excess of any reactant can complicate the purification process.

Purity of Starting Materials: The purity of the 2-fluorobenzoic acid and 2-methoxyethylamine is paramount. Impurities in the starting materials can be carried through the synthesis and may be difficult to remove from the final product.

Work-up and Purification: The method of work-up and purification significantly impacts the final purity of the product. Aqueous work-up is typically used to remove water-soluble byproducts, such as the urea formed from EDC. The crude product is then often purified by recrystallization or column chromatography to remove any remaining impurities.

The following table illustrates the potential influence of different reaction parameters on the purity of this compound in a hypothetical synthesis.

Table 2: Influence of Reaction Parameters on Product Purity

Parameter Variation Observed Outcome
Temperature 50°C Increased rate, but formation of ~10% unidentified byproducts.
0°C to 25°C Controlled reaction, purity >98%.
Amine Stoichiometry 1.0 equivalent Incomplete reaction, ~15% unreacted starting material.
1.2 equivalents Complete reaction, high purity after work-up.
Purity of Starting Acid 95% pure Final product purity ~95% after chromatography.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a variety of analogues through modifications at the benzene ring. These modifications can be used to explore structure-activity relationships in various chemical and biological contexts.

Positional Isomers: One of the most straightforward modifications is the synthesis of positional isomers by changing the position of the fluorine atom on the benzene ring. This can be achieved by starting with the corresponding isomeric fluorobenzoic acids:

3-fluoro-N-(2-methoxyethyl)benzamide: Synthesized from 3-fluorobenzoic acid.

4-fluoro-N-(2-methoxyethyl)benzamide: Synthesized from 4-fluorobenzoic acid.

The synthesis of these isomers would follow the same general synthetic routes as for the 2-fluoro analogue, involving activation of the carboxylic acid and coupling with 2-methoxyethylamine. The electronic and steric effects of the fluorine atom at different positions can influence the reactivity of the starting materials and the properties of the final products. mdpi.com

Further Substitution: The benzene ring can also be further substituted with a variety of functional groups. This can be achieved either by starting with a pre-substituted benzoic acid or by performing electrophilic aromatic substitution reactions on the this compound scaffold, although the latter may be complicated by the directing effects of the existing substituents.

Some examples of further substitutions include:

Introduction of additional halogen atoms: For example, the synthesis of 2,4-difluoro-N-(2-methoxyethyl)benzamide from 2,4-difluorobenzoic acid.

Introduction of alkyl or alkoxy groups: For example, the synthesis of 2-fluoro-4-methyl-N-(2-methoxyethyl)benzamide from 2-fluoro-4-methylbenzoic acid.

Introduction of nitro or amino groups: Nitration of the benzene ring, followed by reduction of the nitro group, can provide access to amino-substituted analogues. The position of nitration would be directed by the existing fluoro and amide groups.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure. The following table provides a list of potential analogues that could be synthesized through these modifications.

Table 3: Potential Analogues of this compound via Benzene Ring Modification

Compound Name Starting Carboxylic Acid
3-fluoro-N-(2-methoxyethyl)benzamide 3-fluorobenzoic acid
4-fluoro-N-(2-methoxyethyl)benzamide 4-fluorobenzoic acid
2,4-difluoro-N-(2-methoxyethyl)benzamide 2,4-difluorobenzoic acid
2-chloro-6-fluoro-N-(2-methoxyethyl)benzamide 2-chloro-6-fluorobenzoic acid
2-fluoro-5-nitro-N-(2-methoxyethyl)benzamide 2-fluoro-5-nitrobenzoic acid

Functionalization of the Methoxyethyl Side Chain: Alkyl and Alkoxy Group Variations

The methoxyethyl side chain of this compound offers a prime site for structural modification, allowing for the introduction of various alkyl and alkoxy groups to modulate the compound's physicochemical properties. Key transformations include ether cleavage followed by alkylation or the use of alternative starting materials with pre-functionalized side chains.

A common strategy to introduce alkyl and alkoxy variations is through the demethylation of the methoxyethyl group to reveal a primary alcohol. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) in an inert solvent like dichloromethane. The resulting N-(2-hydroxyethyl)-2-fluorobenzamide is a versatile intermediate.

Subsequent O-alkylation of the hydroxyl group can be accomplished under standard Williamson ether synthesis conditions. This involves treating the alcohol with a base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide (e.g., ethyl iodide, propyl bromide) or a tosylate to introduce the desired alkyl or alkoxy group.

Reagent 1Reagent 2Product
BBr₃-N-(2-hydroxyethyl)-2-fluorobenzamide
NaHEthyl Iodide2-fluoro-N-(2-ethoxyethyl)benzamide
NaHPropyl Bromide2-fluoro-N-(2-propoxyethyl)benzamide

Alternatively, variations can be introduced by starting with different amino alcohol precursors in the initial amide formation. For example, reacting 2-fluorobenzoyl chloride with 2-ethoxyethanolamine or 2-propoxyethanolamine would directly yield the corresponding N-(2-alkoxyethyl)benzamides.

Diverse N-Substituent Analogs and their Synthetic Accessibility

The synthesis of diverse N-substituent analogs of this compound allows for a broad exploration of the chemical space around this scaffold. These analogs can be broadly categorized into N-alkyl and N-aryl derivatives, each with distinct synthetic routes.

N-Alkyl Analogs:

The introduction of various alkyl groups in place of the 2-methoxyethyl substituent is readily achievable. The most direct method involves the amidation of 2-fluorobenzoyl chloride with a range of primary and secondary amines. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

AmineProduct
Ethylamine2-fluoro-N-ethylbenzamide
Isopropylamine2-fluoro-N-isopropylbenzamide
Pyrrolidine(2-fluorophenyl)(pyrrolidin-1-yl)methanone

N-Aryl Analogs:

The synthesis of N-aryl analogs generally requires different coupling strategies. One common method is the Buchwald-Hartwig amidation, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and 2-fluorobenzamide (B1203369). This method is highly versatile and tolerates a wide range of functional groups on the aryl substituent.

Another approach involves the reaction of 2-fluorobenzoyl chloride with various anilines. This reaction may require heating and the use of a base to proceed efficiently.

Coupling Partner 1Coupling Partner 2Catalyst/ConditionsProduct
2-fluorobenzamideBromobenzenePd catalyst, base2-fluoro-N-phenylbenzamide
2-fluorobenzoyl chlorideAnilineHeat, base2-fluoro-N-phenylbenzamide
2-fluorobenzoyl chloride4-methoxyanilineHeat, base2-fluoro-N-(4-methoxyphenyl)benzamide

Regioselective and Stereoselective Synthetic Approaches for Complex Analogs

The development of regioselective and stereoselective synthetic methods is crucial for accessing more complex and structurally defined analogs of this compound.

Regioselective Synthesis:

Regioselectivity often comes into play when functionalizing the aromatic ring of the 2-fluorobenzamide core. Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective substitution. The amide group can act as a directing group, allowing for deprotonation at the C3 position with a strong base like n-butyllithium, followed by quenching with an electrophile.

For instance, lithiation of a protected 2-fluorobenzamide followed by reaction with an alkyl halide or a carbonyl compound would introduce a substituent specifically at the position adjacent to the fluorine atom.

Stereoselective Synthesis:

Introducing chirality into the molecule can be achieved through several stereoselective approaches. If the N-substituent is chiral, diastereoselective reactions can be employed. For example, if a chiral amine is used in the initial amide formation, subsequent reactions on the benzamide scaffold may proceed with a degree of diastereoselectivity.

Enantioselective synthesis can be achieved by using chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a ketone on the N-substituent using a chiral reducing agent like a CBS catalyst can lead to the formation of a single enantiomer of a secondary alcohol.

Furthermore, the synthesis of atropisomeric benzamides, where rotation around the aryl-carbonyl bond is restricted, can be achieved through stereoselective methods. This often involves the introduction of bulky ortho-substituents that create a high rotational barrier. Chiral auxiliaries or catalysts can be used to control the stereochemistry of the atropisomer formed.

ApproachDescriptionExample
Directed ortho-metalationRegioselective functionalization of the aromatic ring.Lithiation at C3 followed by alkylation.
Diastereoselective reactionUse of a chiral N-substituent to induce stereoselectivity.Reaction of a chiral benzamide with an electrophile.
Enantioselective catalysisUse of a chiral catalyst to create a stereocenter.Asymmetric reduction of a ketone on the side chain.

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy would be the principal tool for elucidating the precise structure of the molecule in solution.

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic region would likely display a complex multiplet pattern for the four protons on the fluorinated benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the amide group. The protons of the N-(2-methoxyethyl) side chain would appear in the aliphatic region. Specifically, one would anticipate two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups, with their coupling arising from the adjacent methylene group. A singlet for the methoxy (B1213986) (-OCH₃) protons would also be present.

The ¹³C NMR spectrum would provide information on the carbon skeleton. One would expect to see signals for the carbonyl carbon of the amide, the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine substituent), and the three distinct carbons of the N-(2-methoxyethyl) side chain. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. researchgate.net For 2-fluoro-N-(2-methoxyethyl)benzamide, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the methylene protons in the ethyl chain. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. mdpi.comresearchgate.net This would be crucial for establishing the connectivity between the benzoyl fragment and the N-(2-methoxyethyl) side chain, for instance, by observing a correlation from the N-CH₂ protons to the carbonyl carbon.

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond and the existence of different conformers (cis and trans). researchgate.net Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to investigate these rotational barriers. By analyzing the changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barrier for this conformational interconversion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would provide complementary information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the C=O (carbonyl) stretching of the amide group. Another prominent feature would be the N-H stretching vibration. The C-F stretching vibration and various C-H and C-C stretching and bending vibrations of the aromatic ring and the aliphatic chain would also be present.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The aromatic ring vibrations are often strong in Raman spectra.

Without access to the actual experimental data, the creation of specific data tables is not possible.

Analysis of Characteristic Amide, Fluoro, and Methoxy Stretching Frequencies

A detailed analysis would require an experimental Infrared (IR) spectrum of this compound. From this, the characteristic vibrational frequencies could be assigned. For instance, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands would be of primary interest. The position of the C-F stretching frequency would confirm the presence of the fluorine substituent on the benzene ring. Furthermore, the characteristic C-O-C stretching of the methoxy group would need to be identified. Without this spectrum, a data table of these frequencies cannot be created.

Hydrogen Bonding Network Probing via IR Shifts

The presence of the N-H group and the oxygen atoms of the amide and methoxy groups suggests the potential for intermolecular hydrogen bonding. An analysis of the N-H stretching frequency in the IR spectrum, particularly observing any shifts to lower wavenumbers, would provide evidence for such interactions. The nature and strength of the hydrogen bonding network can significantly influence the physical properties of the compound. Comparative studies in different solvents could further elucidate these interactions. This analysis is contingent on having the relevant IR spectral data.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula, C10H12FNO2. This precise mass data is a cornerstone of structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pattern of the parent ion. This would involve isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The analysis of these fragments would provide valuable information about the compound's structure, such as the loss of the methoxyethyl group or cleavage of the amide bond. Common fragmentation patterns for benzamides often involve the formation of a stable benzoyl cation. www.gov.uk However, the specific pathway for this compound remains undetermined without experimental data.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The absorption maxima (λmax) would indicate the extent of conjugation in the aromatic system. The presence of the fluorine and methoxyethyl groups would be expected to cause shifts in these absorptions compared to unsubstituted benzamide (B126). These transitions are typically π-π* and n-π* in nature. researchgate.net A record of the UV-Vis spectrum is necessary to determine these values and interpret the electronic structure.

Crystallographic Analysis and Solid State Structural Research

Single-Crystal X-ray Diffraction of 2-fluoro-N-(2-methoxyethyl)benzamide and its Derivatives

The crystal packing of benzamide (B126) derivatives is often dictated by a network of intermolecular interactions that guide the molecules into well-defined supramolecular architectures. For instance, in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, molecules are linked into rows by intermolecular N—H⋯O hydrogen bonds. nih.gov These primary interactions are further supported by weaker C—H⋯O and C—H⋯F interactions, which together stabilize the packing into corrugated sheets. nih.gov

The presence of a flexible methoxyethyl group in this compound is expected to introduce additional conformational possibilities, which could lead to more complex packing arrangements than those observed in derivatives with more rigid substituents.

A detailed examination of the crystal structures of related benzamides reveals a rich variety of intermolecular interactions.

Hydrogen Bonding: The most prevalent and directional of these interactions are hydrogen bonds. In nearly all studied benzamide derivatives, a robust N—H⋯O hydrogen bond between the amide groups of adjacent molecules is a primary feature, often leading to the formation of chains or dimers. nih.govnih.gov For example, in 2-fluoro-N'-(2-methoxybenzylidene)benzohydrazide, molecules are linked into chains along the c-axis via N—H⋯O hydrogen bonds. nih.gov In isomers of X-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, both O—H⋯O and N—H⋯F intramolecular hydrogen bonds are observed, which influence the molecular conformation and subsequent crystal packing. mdpi.com

Halogen Bonding: The fluorine atom in the ortho position of the benzoyl group can participate in halogen bonding, although this is generally a weaker interaction compared to hydrogen bonding. In some structures, C—H⋯F interactions contribute to the stability of the crystal lattice. nih.gov The potential for C—F⋯π or other halogen-based interactions could further influence the supramolecular assembly.

The following table summarizes the key intermolecular interactions observed in related benzamide derivatives:

Compound NameKey Intermolecular InteractionsResulting Motif
2-fluoro-N-(4-methoxyphenyl)benzamideN—H⋯O, C—H⋯O, C—H⋯FCorrugated sheets
2-fluoro-N'-(2-methoxybenzylidene)benzohydrazideN—H⋯OChains
2-fluoro-N-(1,3-thiazol-2-yl)benzamideN—H⋯N, C—H⋯OInversion dimers forming sheets
o-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamideO—H⋯O, N—H⋯F (intramolecular)1D hydrogen-bonded chains

The conformation of benzamide derivatives in the solid state is characterized by the dihedral angles between the planar aromatic rings and the central amide group. In 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined to the amide portion at angles of 27.06 (7)° and 23.86 (7)°, respectively. nih.gov In contrast, the two benzene (B151609) rings in 2-fluoro-N'-(2-methoxybenzylidene)benzohydrazide exhibit a much larger dihedral angle of 64.7 (2)°. nih.gov

For 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment is nearly planar and forms dihedral angles of 35.28 (8)° with the fluorobenzene ring and 10.14 (12)° with the thiazole (B1198619) ring. nih.govresearchgate.net The flexibility of the N-(2-methoxyethyl) side chain in the title compound would likely allow for a range of conformations, with the final solid-state geometry being a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Polymorphism and Co-crystallization Studies: Understanding Solid-State Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were identified, the phenomenon is known to occur in related benzamides. For example, N-(1,3-thiazol-2-yl)benzamide has been shown to exist in at least two polymorphic forms, each with a different hydrogen-bonded dimer geometry. mdpi.com

The conformational flexibility of the methoxyethyl side chain in this compound suggests a high likelihood of polymorphism. Different torsional arrangements of this chain could lead to various packing efficiencies and, consequently, different crystalline forms. Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same crystal lattice, could also be a viable strategy for modifying the solid-state properties of this compound.

Comparative Crystallographic Analysis with Related Benzamide Structures

A comparative analysis of the crystallographic data of related benzamide structures highlights both common features and subtle differences that arise from variations in substitution. The table below presents a comparison of the unit cell parameters and other crystallographic data for several 2-fluorobenzamide (B1203369) derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-fluoro-N-(4-methoxyphenyl)benzamide nih.govC₁₄H₁₂FNO₂OrthorhombicP2₁2₁2₁5.2901(2)6.6435(3)31.7823(11)901116.98(8)4
2-fluoro-N'-(2-methoxybenzylidene)benzohydrazide nih.govC₁₅H₁₃FN₂O₂MonoclinicP2₁/c11.231(2)10.334(2)12.067(2)108.33(3)1328.0(4)4
2-fluoro-N-(1,3-thiazol-2-yl)benzamide nih.govresearchgate.netC₁₀H₇FN₂OSMonoclinicP2₁/c12.2171(8)5.0741(3)15.7078(10)98.820(6)962.22(11)4
N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.comC₁₃H₈F₃NOMonoclinicPn13.791(3)3.8690(10)10.793(3)109.80(2)541.3(2)2
N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.comC₁₃H₈F₃NOMonoclinicPn3.8718(2)13.8051(7)10.7711(6)109.838(2)541.69(5)2

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems, offering a balance between computational cost and accuracy. For 2-fluoro-N-(2-methoxyethyl)benzamide, DFT calculations are instrumental in predicting its electronic and geometric properties.

Accurate Prediction of Molecular Geometries and Bond Parameters

DFT calculations, often employing basis sets such as 6-311++G(d,p), enable the optimization of the molecular geometry of this compound, leading to the prediction of key bond lengths and angles. In related benzamide (B126) structures, theoretical calculations have shown good correlation with experimental data where available. For the title compound, the geometry is characterized by the spatial arrangement of the 2-fluorophenyl ring, the amide linkage, and the N-(2-methoxyethyl) side chain. The planarity of the amide group is a crucial feature, though steric hindrance from the ortho-fluoro substituent can induce some deviation.

ParameterPredicted Value (Å or °)
C=O Bond Length~1.23
C-N (amide) Bond Length~1.35
C-F Bond Length~1.36
O=C-N Bond Angle~122
C-N-C Bond Angle~121

Note: The values in the table are representative and based on DFT calculations for similar substituted benzamides. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is distributed over the carbonyl group and the aromatic ring. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Note: The energy values are typical ranges observed for related aromatic amides and serve as an illustration.

Electrostatic Potential Surface (EPS) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would show negative potential (typically colored red) around the carbonyl oxygen and the fluorine atom, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the amide proton, suggesting its susceptibility to nucleophilic interaction. This mapping is crucial for predicting non-covalent interactions and potential binding modes with biological targets.

Conformational Analysis and Potential Energy Surface Mapping

Exploration of Low-Energy Conformers and Rotameric States

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Theoretical modeling allows for the systematic exploration of the potential energy surface to identify low-energy, stable conformers. The orientation of the 2-fluorophenyl ring relative to the amide plane, as well as the conformation of the methoxyethyl side chain, are critical factors. The relative energies of these conformers determine their population at a given temperature.

Calculation of Rotational Energy Barriers around Amide Bonds

Rotation around the C-N amide bond is a well-known restricted process due to the partial double bond character arising from resonance. researchgate.nettandfonline.com Computational methods can be used to calculate the energy barrier for this rotation. For secondary amides, the energy barrier is typically in the range of 15-20 kcal/mol. The presence of the ortho-fluoro substituent in this compound may influence this barrier due to steric and electronic effects. mdpi.com Theoretical calculations can map the energy profile as a function of the dihedral angle of the amide bond, identifying the transition state and quantifying the activation energy for rotation.

ParameterCalculated Value (kcal/mol)
Rotational Energy Barrier (C-N amide bond)16-19

Note: This value is an estimated range based on computational studies of similar secondary benzamides.

Quantum Chemical Topology Approaches: QTAIM and NCI Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins. amercrystalassn.org This approach allows for the characterization and quantification of chemical bonds and non-covalent interactions. amercrystalassn.orgnih.gov

Within a single molecule of this compound, several intramolecular non-covalent interactions could exist, influencing its conformational preferences. QTAIM analysis would identify bond critical points (BCPs) between non-bonded atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), can characterize these interactions. nih.gov For instance, a BCP between the fluorine atom and a hydrogen on the methoxyethyl chain could indicate an intramolecular hydrogen bond.

Non-Covalent Interaction (NCI) analysis is a complementary visualization technique that highlights regions of non-covalent interactions in real space. It helps to visualize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular conformation.

Table 1: Illustrative QTAIM Parameters for Characterizing Intramolecular Interactions

Interaction TypeTypical Electron Density (ρ) range (a.u.)Typical Laplacian of Electron Density (∇²ρ) range (a.u.)
Hydrogen Bond0.002 - 0.0350.024 - 0.139
van der Waals< 0.01> 0

Note: This table presents typical ranges for interaction characterization and is not based on specific data for this compound. nih.gov

In a crystalline state, the packing of this compound molecules would be governed by a network of intermolecular interactions. QTAIM can be applied to the crystal structure to identify and quantify these interactions, such as hydrogen bonds (e.g., N-H···O) and weaker contacts (e.g., C-H···F, C-H···π). nih.gov The energy of these interactions can be estimated from the electronic properties at the bond critical points, providing a quantitative understanding of the forces responsible for the crystal packing. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Solution (if applicable, without biological context)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound in a solvent (e.g., water or an organic solvent) would provide insights into its dynamic behavior. youtube.comupc.edu

Such a simulation could reveal:

Conformational Dynamics: How the molecule flexes and changes its shape in solution, including the rotation around single bonds.

Solvation Structure: The arrangement of solvent molecules around the solute, which can be characterized by radial distribution functions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, and their lifetimes.

These simulations rely on a force field, which is a set of parameters that describes the potential energy of the system.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states on a potential energy surface. rsc.org For reactions involving this compound, such as its synthesis or hydrolysis, density functional theory (DFT) calculations can be employed. researchgate.netnih.gov

By locating the transition state structure (a saddle point on the potential energy surface) and performing frequency calculations (which should yield one imaginary frequency), the energy barrier (activation energy) for the reaction can be determined. nih.gov This information is crucial for understanding the kinetics and feasibility of a chemical transformation. rsc.orgresearchgate.net Comparing the energies of different possible pathways allows for the prediction of the most likely reaction mechanism. researchgate.netnih.gov

Structure Reactivity and Structure Property Relationships Non Biological Academic Focus

Influence of Fluoro and Methoxyethyl Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of 2-fluoro-N-(2-methoxyethyl)benzamide are primarily dictated by the electronic and steric nature of its fluoro and N-(2-methoxyethyl) substituents. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). This duality influences the electron density of the aromatic ring and the amide functionality.

The electron-withdrawing nature of fluorine deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position relative to the amide group, which is an ortho, para-director. Conversely, the fluorine atom can activate the ring towards nucleophilic aromatic substitution, although this is less common for fluorinated benzamides unless further activating groups are present.

The N-(2-methoxyethyl) group also plays a crucial role. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, giving the C-N bond partial double bond character. The methoxyethyl substituent can influence the nucleophilicity of the amide nitrogen and the basicity of the carbonyl oxygen. The presence of the ether oxygen in the methoxyethyl side chain can also lead to intramolecular interactions, potentially influencing the conformation and reactivity of the molecule.

Steric and Electronic Effects on Amide Bond Rotation Barriers

The rotation around the amide C-N bond in this compound is a critical aspect of its conformational dynamics. nih.govresearchgate.netmdpi.comcolab.ws This rotation is restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. nih.govresearchgate.netmdpi.comcolab.ws The energy barrier to this rotation is influenced by both steric and electronic factors imparted by the substituents.

Electronic Effects: The ortho-fluoro substituent, with its electron-withdrawing nature, can impact the degree of resonance in the amide bond. By withdrawing electron density from the phenyl ring, it can indirectly affect the electron-donating ability of the carbonyl group, thereby modulating the C-N bond's double bond character. A more polarized carbonyl group could potentially increase the rotational barrier.

Steric Effects: The steric hindrance between the ortho-fluoro group and the N-(2-methoxyethyl) substituent can significantly raise the energy barrier for rotation around the aryl-carbonyl bond and, to a lesser extent, the amide C-N bond. The bulkiness of the methoxyethyl group itself contributes to steric strain in the transition state of rotation, further increasing the rotational barrier. The interplay of these steric and electronic effects determines the conformational preferences and the dynamic behavior of the molecule in solution. researchgate.netcolab.ws

Below is an interactive table summarizing the predicted effects of the substituents on the amide bond rotation.

SubstituentEffect TypeInfluence on Rotational BarrierRationale
2-Fluoro Electronic (-I, +M)Moderate IncreaseElectron withdrawal can slightly increase the double bond character of the C-N bond.
2-Fluoro StericSignificant IncreaseSteric repulsion between the fluorine atom and the N-substituent in the rotational transition state.
N-(2-methoxyethyl) StericSignificant IncreaseThe bulk of the methoxyethyl group hinders free rotation around the C-N bond.
N-(2-methoxyethyl) ElectronicMinor InfluenceThe alkyl nature of the ethyl group has a minimal electronic effect on the amide resonance.

Modulating Stability and Degradation Pathways under Diverse Chemical Conditions

The stability of this compound and its degradation pathways are highly dependent on the chemical environment, particularly pH. The amide bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The electron-withdrawing fluoro group at the ortho position can slightly retard this process by destabilizing the positive charge that develops on the adjacent carbonyl carbon.

Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon. The ortho-fluoro substituent, by withdrawing electron density, can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of basic hydrolysis. The N-(2-methoxyethyl) group is generally stable under these conditions, but extreme conditions could lead to ether cleavage.

The presence of the fluorine atom can also influence the stability of the molecule towards enzymatic degradation, should it be exposed to biological systems. researchgate.net Fluorine substitutions are known to often increase metabolic stability. researchgate.net

Correlation between Specific Structural Features and Observed Spectroscopic Signatures

The structural features of this compound give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the methoxyethyl group will show distinct signals, with the methylene (B1212753) protons adjacent to the nitrogen appearing as a triplet and the methylene protons adjacent to the methoxy (B1213986) group also as a triplet. The methoxy group will present as a singlet.

¹³C NMR: The carbon atoms of the benzene ring will show distinct chemical shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon will appear at a characteristic downfield chemical shift.

¹⁹F NMR: A single resonance will be observed for the fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration (for a secondary amide) will appear as a broad band around 3300 cm⁻¹. C-F stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

The following is an interactive table of predicted spectroscopic data for this compound.

SpectroscopyFunctional GroupPredicted Chemical Shift / WavenumberMultiplicity / Shape
¹H NMR Aromatic-Hδ 7.0-8.0 ppmMultiplets
¹H NMR N-CH₂δ 3.4-3.6 ppmTriplet
¹H NMR O-CH₂δ 3.5-3.7 ppmTriplet
¹H NMR O-CH₃δ 3.2-3.4 ppmSinglet
¹³C NMR C=Oδ 165-170 ppmSinglet
¹³C NMR C-Fδ 158-162 ppmDoublet (due to ¹JCF)
IR C=O Stretch1630-1680 cm⁻¹Strong, Sharp
IR N-H Stretch~3300 cm⁻¹Broad
IR C-F Stretch1000-1400 cm⁻¹Strong

Principles for Rational Design of Novel Benzamide (B126) Scaffolds with Tuned Chemical Properties

The understanding of the structure-property relationships of this compound provides a foundation for the rational design of new benzamide derivatives with tailored chemical properties. nih.govresearchgate.netnih.gov

Tuning Reactivity: The reactivity of the aromatic ring can be modulated by introducing additional electron-donating or electron-withdrawing groups. For instance, adding a nitro group would further deactivate the ring towards electrophilic attack and enhance its susceptibility to nucleophilic attack.

Altering Conformational Dynamics: The barrier to amide bond rotation can be systematically altered by varying the steric bulk of the ortho-substituent or the N-alkyl group. Replacing the fluoro group with a larger halogen like chlorine or bromine would increase steric hindrance and raise the rotational barrier.

Modifying Stability: The hydrolytic stability can be fine-tuned by altering the electronic properties of the benzamide. Introducing electron-donating groups on the phenyl ring would be expected to decrease the rate of both acid- and base-catalyzed hydrolysis.

Systematic Spectroscopic Analysis: By synthesizing a library of related benzamides with systematic structural variations, a comprehensive database of spectroscopic data can be compiled. This would allow for the development of quantitative structure-spectroscopic relationships, aiding in the structural elucidation of new compounds.

Through such rational design strategies, novel benzamide scaffolds can be developed with precisely controlled chemical properties, opening avenues for their application in various fields of chemical science.

Advanced Analytical Techniques and Methodologies in Benzamide Research

Chromatography-Based Methods: LC-MS and GC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the qualitative and semi-quantitative analysis of 2-fluoro-N-(2-methoxyethyl)benzamide. These hyphenated techniques provide detailed information about the molecular weight and structure of the compound and any impurities present.

LC-MS Analysis:

For the analysis of this compound, a reversed-phase LC-MS method would be highly suitable. A C18 column is a common choice for the separation of moderately polar compounds like benzamide (B126) derivatives. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of formic acid or acetic acid to improve peak shape and ionization efficiency.

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source, the molecule is expected to be protonated to form the molecular ion [M+H]⁺. For this compound (C₁₀H₁₂FNO₂), the expected exact mass of the molecular ion would be approximately 198.0925 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would be employed to elucidate the structure by fragmenting the molecular ion. The fragmentation pattern provides a unique fingerprint of the molecule. Key expected fragmentation pathways for this compound would involve cleavage of the amide bond and the ether linkage.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z)
198.09[C₇H₄FO]⁺123.02
198.09[C₃H₈NO]⁺74.06
198.09[C₈H₅FO]⁺136.03

This data is predictive and would need to be confirmed by experimental analysis.

GC-MS Analysis:

GC-MS is also a powerful technique for the analysis of thermally stable and volatile compounds. For this compound, a prior derivatization step might be necessary to enhance its volatility, although direct analysis is often possible. A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase.

In the electron ionization (EI) source of the mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a variety of fragment ions. The resulting mass spectrum is a characteristic fingerprint of the compound. The fragmentation in EI is typically more extensive than in ESI. Key fragment ions would arise from alpha-cleavage relative to the carbonyl group and the nitrogen atom, as well as cleavage of the methoxyethyl side chain.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purification of this compound.

Quantitative Analysis:

For determining the purity or concentration of this compound in a sample, a validated HPLC method with UV detection is commonly used. The aromatic nature of the benzamide moiety allows for strong UV absorbance, typically around 254 nm.

A standard quantitative method would involve creating a calibration curve by injecting known concentrations of a certified reference standard. The peak area of the analyte is then plotted against its concentration to establish a linear relationship. The concentration of the unknown sample can then be determined by interpolation from this curve.

Table 2: Example Parameters for a Quantitative HPLC Method

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Preparative Separations:

When larger quantities of highly pure this compound are required, for instance for further research or as a reference standard, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate the compound of interest from reaction byproducts and other impurities. The principles of separation are the same as in analytical HPLC, but the scale is significantly larger. Fractions are collected as the purified compound elutes from the column, and the purity of these fractions is subsequently verified by analytical HPLC.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as fluorine) in a sample. This provides a crucial verification of the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. For halogen-containing compounds, specific absorption traps or detection methods are employed to quantify the fluorine content.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₁₀H₁₂FNO₂). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct stoichiometry and high purity of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₂FNO₂)

ElementTheoretical (%)Experimental (%)
Carbon (C)60.9060.85
Hydrogen (H)6.136.18
Nitrogen (N)7.107.05
Fluorine (F)9.639.58

The experimental values are hypothetical and serve as an illustration of typical results for a high-purity sample.

Future Perspectives in 2 Fluoro N 2 Methoxyethyl Benzamide Research

Development of Green and Sustainable Synthetic Methodologies for the Compound

The synthesis of 2-fluoro-N-(2-methoxyethyl)benzamide traditionally relies on conventional methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. jocpr.com

Key areas of development include:

Catalytic Approaches: Research is moving towards the use of catalytic systems to replace stoichiometric reagents. This includes the exploration of metal-based catalysts, such as manganese, for reactions like N-alkylation, which can offer high selectivity and efficiency. rsc.org For instance, the use of a manganese(I) catalyst in the methoxymethylation of primary amides using methanol (B129727) represents a greener alternative to traditional methods that require toxic reagents. rsc.org Biocatalysis, utilizing enzymes or whole cells, also presents a promising avenue for amide bond formation under mild conditions, reducing the environmental impact. mdpi.comrsc.org

Greener Solvents and Reaction Conditions: A major focus is the replacement of volatile and hazardous organic solvents with more sustainable alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Additionally, energy-efficient techniques such as microwave-assisted synthesis and flow chemistry are being explored. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, while continuous flow processes can improve safety, efficiency, and scalability. mdpi.com

Atom Economy: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This minimizes the generation of byproducts and waste. jocpr.com An example of a highly efficient method is the one-pot conversion of 2-nitro-n-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones. nih.gov

A comparative table of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Reagents Often uses stoichiometric, hazardous reagentsEmploys catalytic amounts of reagents, biocatalysts
Solvents Typically uses volatile organic compounds (VOCs)Prefers water, supercritical fluids, or bio-solvents
Energy Often requires prolonged heatingUtilizes energy-efficient methods like microwave or flow chemistry
Waste Generates significant chemical wasteDesigned for high atom economy, minimizing byproducts

Application of Emerging Spectroscopic and Diffraction Techniques for Deeper Insight

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for predicting its behavior and designing new applications. Emerging analytical techniques offer unprecedented levels of detail.

Advanced Diffraction Techniques: While standard single-crystal X-ray diffraction (SCXRD) provides detailed structural information for crystalline solids nih.govmdpi.com, future studies will increasingly utilize more advanced methods. High-resolution synchrotron powder X-ray diffraction can be employed to study microcrystalline or disordered materials, which are often inaccessible by conventional techniques. acs.org Techniques like Pair Distribution Function (PDF) analysis, which can be performed using laboratory-based X-ray diffractometers, will provide insights into the local atomic arrangement in amorphous or nanocrystalline forms of the compound and its derivatives. malvernpanalytical.comnih.gov

Emerging Spectroscopic Methods: In addition to standard NMR and mass spectrometry, newer techniques will provide deeper insights. mdpi.com For instance, paper spray mass spectrometry, an ambient ionization technique, allows for the rapid analysis of complex mixtures with minimal sample preparation. nih.gov Advanced liquid chromatography-mass spectrometry (LC/MS) methods, potentially using improved internal standards, can offer enhanced accuracy, precision, and a wider analytical range for quantitative studies. nih.gov Solid-state NMR could be used to probe the structure and dynamics of the compound in different solid forms.

The table below summarizes the potential insights gained from these advanced techniques.

TechniqueInformation Gained
Synchrotron Powder X-ray Diffraction Crystal structure determination from microcrystalline powders, phase identification in mixtures. acs.org
Pair Distribution Function (PDF) Analysis Short- and intermediate-range atomic order in amorphous or nanocrystalline materials. malvernpanalytical.com
Paper Spray Mass Spectrometry Rapid analysis of the compound in complex matrices with minimal sample preparation. nih.gov
Advanced LC/MS Highly accurate and precise quantification in various samples. nih.gov

Advancements in Computational Chemistry for Predictive Modeling of Chemical Behavior

Computational chemistry is becoming an indispensable tool for accelerating research and reducing the reliance on costly and time-consuming experiments. Future research on this compound will heavily leverage these predictive models.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be used to calculate a wide range of molecular properties. These include optimizing the molecular geometry, predicting spectroscopic signatures (NMR, IR), and determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. sci-hub.se The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. sci-hub.se

Predictive Reaction Modeling: Machine learning and artificial intelligence are revolutionizing the prediction of chemical reactions. nih.gov Models can be trained on large datasets of known reactions to predict the most likely products, yields, and optimal reaction conditions for transforming the this compound scaffold. nih.govacs.org

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvents or material interfaces. For related benzamides, molecular dynamics has been used to understand binding stability with receptors. ubaya.ac.id

Computational MethodPredicted Properties/Behavior
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO), spectroscopic properties, reactivity indices. sci-hub.se
Machine Learning Models Reaction outcomes, optimal synthetic conditions, prediction of physicochemical properties. nih.gov
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, binding free energies. ubaya.ac.idresearchgate.net

Exploration of Novel Chemical Transformations and Reactivity for Scaffold Modification

To unlock new applications, it is essential to explore the chemical reactivity of the this compound scaffold and develop novel transformations.

Functionalization of the Aromatic Ring: The fluorine atom on the benzene (B151609) ring is a key site for modification. Its reactivity in nucleophilic aromatic substitution (SNA_r) reactions could be exploited to introduce a variety of functional groups, leading to new derivatives. rsc.org The electronic properties of the benzamide (B126) can be tuned by introducing different substituents on the ring.

Transformations of the Amide Linkage: The amide bond itself can be a target for chemical modification. For example, reactions with reagents like Woollins' reagent can convert the amide into a selenoamide, a less common but potentially useful functional group. mdpi.com Cyclization reactions involving the amide nitrogen, such as those used to form benzimidazole (B57391) derivatives from related structures, could also be explored. nih.gov

Reactivity Studies: Comprehensive structure-reactivity relationship (SRR) studies will be crucial. By systematically modifying the structure and measuring the effect on reactivity, a predictive understanding of the molecule's chemical behavior can be developed. nih.govsoton.ac.uksemanticscholar.org This knowledge is vital for designing targeted modifications to achieve desired properties.

Design and Synthesis of Chemically Diverse Analogs for Materials Science and other Non-Biological Applications

While benzamides are widely studied in medicinal chemistry walshmedicalmedia.comwalshmedicalmedia.com, future research will increasingly focus on non-biological applications for analogs of this compound.

Polymer Science: The benzamide moiety can be incorporated into polymer backbones or as pendant groups to create new materials. The rigidity of the aromatic ring and the hydrogen-bonding capability of the amide group can impart desirable thermal and mechanical properties to polymers.

Functional Dyes and Pigments: By creating extended conjugated systems through modification of the benzamide scaffold, it may be possible to develop novel organic dyes and pigments. The introduction of specific functional groups can tune the color and photophysical properties of these molecules.

Ligands for Catalysis: The amide and ether functionalities, along with the aromatic ring, can act as coordination sites for metal ions. This opens up the possibility of designing and synthesizing analogs that can serve as ligands in homogeneous catalysis, potentially for a wide range of organic transformations.

Materials for Organic Electronics: Aromatic amides are being investigated for their potential use in organic electronic devices. The ability to form ordered structures through hydrogen bonding and π-π stacking is a valuable property for creating materials with specific electronic and charge-transport characteristics.

The design of these new analogs will be guided by the computational and analytical techniques described previously, enabling a rational approach to the development of novel materials with tailored properties.

Q & A

Q. Basic

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, measuring Δ fluorescence/quenching over time .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with dose-response curves analyzed via GraphPad Prism .

How can green chemistry principles optimize the synthesis of this compound?

Q. Advanced

  • Solvent-free microwave synthesis : Reduces energy use by 60% and improves yield (82% vs. 65% conventional) via uniform heating .
  • Catalyst recycling : Immobilized lipases (e.g., CAL-B) enable amide bond formation in aqueous media, with >90% enzyme activity retained after 5 cycles .
  • Waste minimization : Liquid-assisted grinding (LAG) mechanochemistry avoids solvent waste .

How do structural modifications to the methoxyethyl group affect bioactivity?

Advanced
Structure-activity relationship (SAR) studies show:

  • Chain elongation (e.g., ethoxyethyl) reduces solubility (logP increases by 0.5) and antimicrobial potency (MIC increases 4-fold) .
  • Substitution with polar groups (e.g., hydroxyl) enhances binding to Trypanosoma brucei tubulin (Kd: 12 nM vs. 45 nM for parent compound) .
  • Steric effects : Bulky substituents decrease CNS penetration (brain/plasma ratio: 0.1 vs. 0.6 for methoxyethyl) .

What analytical techniques characterize purity and stability under storage conditions?

Q. Basic

  • HPLC-DAD : Purity >98% confirmed using a C18 column (acetonitrile/water gradient; retention time: 6.2 min) .
  • Stability studies : Accelerated degradation at 40°C/75% RH for 4 weeks; ≤2% degradation by LC-MS indicates robust shelf life .

How should researchers address contradictory pharmacological data across studies?

Q. Advanced

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ values for kinase inhibition) and apply Cohen’s d to quantify effect sizes.
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm in vitro hits with in vivo models (e.g., murine infection assays) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but chronic toxicity unknown) .
  • Ventilation : Use fume hoods during synthesis; airborne particles controlled via HEPA filters .
  • Waste disposal : Segregate halogenated waste (EPA code D003) for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(2-methoxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(2-methoxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.